Cas no 22404-42-8 (N-(4-Aminopyridin-2-yl)-N-methylamine)

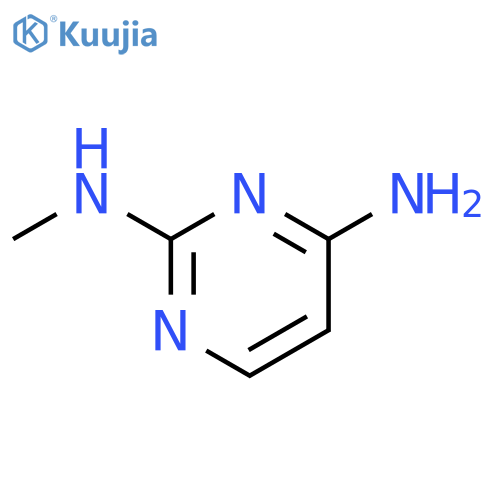

22404-42-8 structure

商品名:N-(4-Aminopyridin-2-yl)-N-methylamine

N-(4-Aminopyridin-2-yl)-N-methylamine 化学的及び物理的性質

名前と識別子

-

- 2,4-Pyrimidinediamine,N2-methyl-

- N-(4-Aminopyrimidin-2-yl)-N-methylamine

- N2-methyl-pyrimidine-2,4-diamine

- 2,4-Pyrimidinediamine, N~2~-methyl-

- N~2~-Methylpyrimidine-2,4-diamine

- N2-Methyl-2,4-pyrimidinediamine

- N2-Methylpyrimidine-2,4-diamine

- T6N CNJ BM1 DZ

- N-(4-Aminopyridin-2-yl)-N-methylamine

- 2,4-Pyrimidinediamine, N2-methyl- (9CI)

- 2-Methylamino-4-aminopyrimidine

- XAA40442

- 2-N-methylpyrimidine-2,4-diamine

- 22404-42-8

- N-(4-Aminopyrimidin-2-yl)-N-methylamine,97%

- 2-N-methylpyrimidine-2, 4-diamine

- AKOS011056718

- FT-0687942

- BS-28100

- EN300-1231733

- J-507263

- 6-amino(methylamino)pyrimidine

- DTXSID10945059

- F81371

- N~2~-Methylpyrimidine-2,4(1H,3H)-diimine

- SCHEMBL2519939

- FZRFGFQUXQUVAS-UHFFFAOYSA-N

- AC-907/34116055

- SY065480

- MFCD01646131

- pyrimidine, 4-amino-2-methylamino-

-

- MDL: MFCD01646131

- インチ: InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9)

- InChIKey: FZRFGFQUXQUVAS-UHFFFAOYSA-N

- ほほえんだ: CNC1=NC=CC(N)=N1

計算された属性

- せいみつぶんしりょう: 124.07504

- どういたいしつりょう: 124.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 63.8Ų

じっけんとくせい

- PSA: 63.83

N-(4-Aminopyridin-2-yl)-N-methylamine セキュリティ情報

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: 24/25-36/37

N-(4-Aminopyridin-2-yl)-N-methylamine 税関データ

- 税関コード:29335990

N-(4-Aminopyridin-2-yl)-N-methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM166389-1g |

N2-Methylpyrimidine-2,4-diamine |

22404-42-8 | 95% | 1g |

$444 | 2023-02-17 | |

| eNovation Chemicals LLC | D970895-1g |

N-(4-Aminopyridin-2-yl)-N-methylamine |

22404-42-8 | 95% | 1g |

$365 | 2024-07-28 | |

| eNovation Chemicals LLC | D959209-0.5g |

2,4-Pyrimidinediamine, N2-methyl- (9CI) |

22404-42-8 | 97% | 0.5g |

$335 | 2023-09-04 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0137-100mg |

N-(4-Aminopyridin-2-yl)-N-methylamine |

22404-42-8 | 95% | 100mg |

1127.9CNY | 2021-05-08 | |

| TRC | A630053-50mg |

N-(4-Aminopyridin-2-yl)-N-methylamine |

22404-42-8 | 50mg |

$ 115.00 | 2022-06-07 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0137-500mg |

N-(4-Aminopyridin-2-yl)-N-methylamine |

22404-42-8 | 95% | 500mg |

¥1836.23 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0137-25g |

N-(4-Aminopyridin-2-yl)-N-methylamine |

22404-42-8 | 95% | 25g |

¥24483.03 | 2025-01-21 | |

| A2B Chem LLC | AF61358-5g |

N-(4-Aminopyrimidin-2-yl)-n-methylamine |

22404-42-8 | 95% | 5g |

$1054.00 | 2024-04-20 | |

| A2B Chem LLC | AF61358-100mg |

N-(4-Aminopyrimidin-2-yl)-n-methylamine |

22404-42-8 | 95% | 100mg |

$76.00 | 2024-01-01 | |

| Ambeed | A993420-250mg |

N2-Methylpyrimidine-2,4-diamine |

22404-42-8 | 95% | 250mg |

$138.0 | 2025-03-04 |

N-(4-Aminopyridin-2-yl)-N-methylamine 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

22404-42-8 (N-(4-Aminopyridin-2-yl)-N-methylamine) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22404-42-8)N-(4-Aminopyridin-2-yl)-N-methylamine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):158.0/425.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:22404-42-8)2,4-Pyrimidinediamine, N2-methyl- (9CI)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ